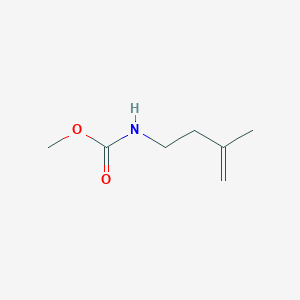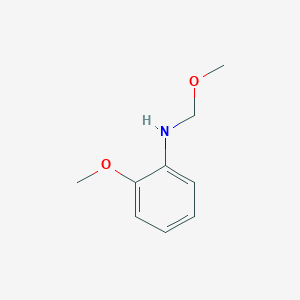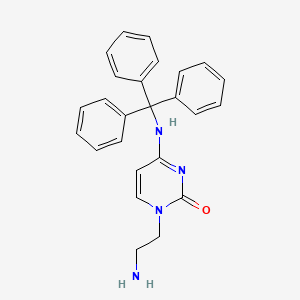
1-(2-Aminoethyl)-4-(tritylamino)pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-4-(tritylamino)pyrimidin-2-one is a synthetic organic compound with a unique structure that combines a pyrimidine ring with aminoethyl and tritylamino substituents
Vorbereitungsmethoden
The synthesis of 1-(2-Aminoethyl)-4-(tritylamino)pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution, where an appropriate leaving group on the pyrimidine ring is replaced by an aminoethyl moiety.
Attachment of the Tritylamino Group: The tritylamino group is attached through a nucleophilic aromatic substitution reaction, where the trityl group is introduced to the amino group on the pyrimidine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-Aminoethyl)-4-(tritylamino)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl or tritylamino groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-4-(tritylamino)pyrimidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-4-(tritylamino)pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)-4-(tritylamino)pyrimidin-2-one can be compared with other similar compounds, such as:
1-(2-Aminoethyl)pyrimidin-2-one: Lacks the tritylamino group, resulting in different chemical and biological properties.
4-(Tritylamino)pyrimidin-2-one: Lacks the aminoethyl group, leading to variations in reactivity and applications.
1-(2-Aminoethyl)-4-(phenylamino)pyrimidin-2-one:
The uniqueness of this compound lies in its combination of aminoethyl and tritylamino groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
137871-20-6 |
|---|---|
Molekularformel |
C25H24N4O |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-4-(tritylamino)pyrimidin-2-one |
InChI |
InChI=1S/C25H24N4O/c26-17-19-29-18-16-23(27-24(29)30)28-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-16,18H,17,19,26H2,(H,27,28,30) |
InChI-Schlüssel |
RGHBZBPTJLDUKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=O)N(C=C4)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


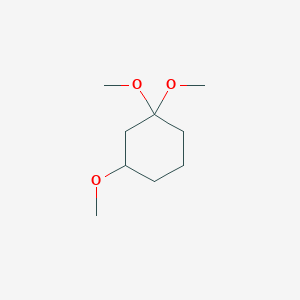
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
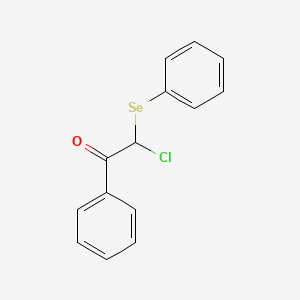
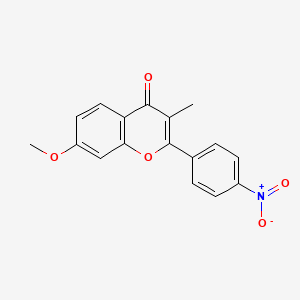


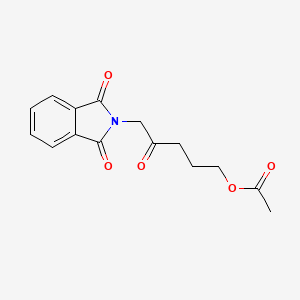
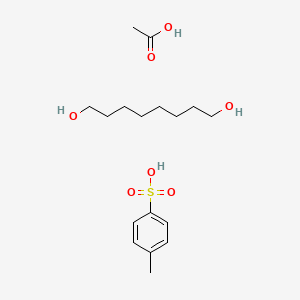

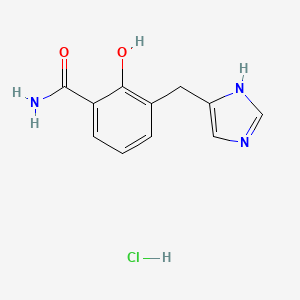

![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
